molecular formula C24H17F3N4O5 B6568631 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide CAS No. 923123-91-5

2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide

Cat. No.: B6568631
CAS No.: 923123-91-5
M. Wt: 498.4 g/mol
InChI Key: HKBVUNMCQZTUBA-UHFFFAOYSA-N
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Description

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide is a pyrido-pyrimidine derivative featuring a benzodioxole-substituted methyl group at position 3 of the pyrimidine core and an acetamide moiety linked to a 4-(trifluoromethyl)phenyl group. This structure combines a heterocyclic scaffold with electron-withdrawing (trifluoromethyl) and lipophilic (benzodioxole) substituents, which are known to influence pharmacokinetics and target binding .

Properties

IUPAC Name

2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-[4-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N4O5/c25-24(26,27)15-4-6-16(7-5-15)29-20(32)12-30-17-2-1-9-28-21(17)22(33)31(23(30)34)11-14-3-8-18-19(10-14)36-13-35-18/h1-10H,11-13H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKBVUNMCQZTUBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=CC=N4)N(C3=O)CC(=O)NC5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[4-(trifluoromethyl)phenyl]acetamide has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

PropertyValue
Molecular Weight354.32 g/mol
Molecular FormulaC17 H14 N4 O5
LogP0.9657
Polar Surface Area92.373 Ų
Hydrogen Bond Acceptors9
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to inhibit specific enzymes involved in cellular signaling pathways, potentially leading to anti-inflammatory and anticancer effects. The benzodioxole moiety may enhance the compound's affinity for these targets by facilitating binding through hydrogen bonding and hydrophobic interactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated that it can induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell cultures. It appears to inhibit the NF-kB pathway, which is crucial for the expression of pro-inflammatory cytokines.
  • Antimicrobial Properties : Some studies have reported that this compound possesses antimicrobial activity against specific bacterial strains, although further research is needed to elucidate its full spectrum of activity.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Study on Anticancer Effects : A study conducted on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (IC50 values around 15 µM) and increased apoptosis rates compared to untreated controls .
  • Anti-inflammatory Research : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced levels of TNF-alpha and IL-6 in serum samples . This suggests its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : In vitro tests against Staphylococcus aureus showed that the compound had a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating moderate antibacterial activity .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name / ID Core Structure Key Substituents Reported Activity / Potency References
Target Compound Pyrido[3,2-d]pyrimidine-2,4-dione 3-(Benzodioxol-5-yl)methyl; N-[4-(trifluoromethyl)phenyl]acetamide N/A (Inferred: kinase inhibition or analgesia)
N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (Compound 35) Phenylacetamide 4-(Piperazinylsulfonyl)phenyl Analgesic (comparable to paracetamol)
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazo-pyridine 4-Fluorophenyl; methylsulfinyl COX-2 inhibition (anti-inflammatory)
C₂₆H₂₃FN₅O₄ (Equimolecular combination with DMSO) Pyrido[4,3-d]pyrimidinone Cyclopropyl; fluoro-iodophenyl; methylsulfinylmethane Kinase modulation (anticancer potential)
NZ-65 (ULK1-recruiting chimera) Triazole-linked acetamide 3,5-Bis(trifluoromethyl)phenyl; difluorophenyl; indole-acetamide Mitochondrial degradation (AUTACs platform)

Core Heterocyclic Scaffold

The pyrido[3,2-d]pyrimidine core of the target compound is distinct from pyrido[4,3-d]pyrimidinones (e.g., ) in its fused ring orientation, which may alter binding to kinase ATP pockets or other enzymatic targets . Imidazo-pyridine analogs () exhibit COX-2 selectivity due to sulfinyl and fluorophenyl groups, whereas the benzodioxole substituent in the target compound could enhance blood-brain barrier penetration .

Substituent Effects

  • Trifluoromethyl Phenyl Acetamide : The electron-withdrawing CF₃ group enhances metabolic stability and binding affinity to hydrophobic pockets, as seen in NZ-65 () and kinase inhibitors .
  • Comparison with Sulfonamide Analogs : Compound 35 () uses a sulfonamide linker for analgesia, while the target compound’s acetamide linkage may reduce off-target interactions common in sulfonamide-based drugs .

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